Plantaricin EF
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FNRGGYNFGKSVRHVVDAIGSVAGILKSIR |
Origin of Product |
United States |
Molecular and Structural Biology of Plantaricin Ef
Classification within Two-Peptide Bacteriocins
Plantaricin EF is categorized as a class-IIb two-peptide bacteriocin (B1578144). nih.gov This classification is defined by the requirement of two distinct peptides, PlnE and PlnF, which must be present in approximately equimolar amounts to achieve maximum antimicrobial efficacy. nih.govuio.no The genes responsible for encoding PlnE and PlnF are situated adjacent to each other within the same operon. nih.govnih.gov This genetic arrangement also includes the gene for an immunity protein, which safeguards the producing bacterium from the bacteriocin's own antimicrobial action. nih.gov Like other two-peptide bacteriocins, this compound's mode of action involves permeabilizing the membranes of target cells, leading to the leakage of small molecules and eventual cell death. nih.govnih.gov The high potency of these bacteriocins suggests a mechanism involving binding to a specific membrane protein receptor. nih.gov
Peptide Components: PlnE and PlnF
The functionality of this compound is entirely dependent on the complementary action of its two peptide components: PlnE, which is 33 amino acids in length, and PlnF, which is 34 amino acids long. nih.govresearchgate.netrcsb.org Neither peptide alone exhibits significant antimicrobial activity; their synergistic interaction is essential. vulcanchem.com
Structural Elements and Motif Analysis
The individual structures of PlnE and PlnF have been elucidated through nuclear magnetic resonance (NMR) spectroscopy in a membrane-mimicking environment. nih.govnih.gov These studies reveal that both peptides adopt predominantly α-helical structures with some flexible regions, particularly at the N- and/or C-termini. nih.gov
In aqueous solutions, both PlnE and PlnF are largely unstructured. asm.orgasm.org However, upon interaction with membrane-mimicking environments such as trifluoroethanol or dodecylphosphocholine (B1670865) micelles, they adopt a significant α-helical conformation. asm.orgasm.org This structural transition is crucial for their function, and the presence of a negatively charged phospholipid bilayer greatly enhances this process. asm.orgasm.org
NMR studies have provided detailed insights into their conformations:
PlnE features two α-helical regions, spanning residues 10-21 and 25-31. nih.govnih.gov These helices are separated by a flexible region. nih.gov Both helices in PlnE are amphiphilic. researchgate.netnih.gov
PlnF contains a long, central α-helix from residues 7 to 32. rcsb.orgnih.gov This helix has a notable kink of approximately 38 degrees at Proline-20. researchgate.netnih.gov The N-terminal half of the PlnF helix is polar, while the C-terminal half is amphiphilic. researchgate.netnih.gov
The formation of these amphiphilic α-helices is a key characteristic that facilitates their interaction with and insertion into target cell membranes. asm.orgasm.org
| Peptide | Residue Length | Alpha-Helical Regions | Key Structural Features |
|---|---|---|---|
| PlnE | 33 | 10-21 and 25-31 | Two amphiphilic α-helices separated by a flexible region. |
| PlnF | 34 | 7-32 | Long central α-helix with a ~38° kink at Pro20; polar N-terminal half and amphiphilic C-terminal half. |
A defining characteristic of all identified two-peptide bacteriocins, including this compound, is the presence of GxxxG motifs and similar sequences like AxxxA and SxxxS. nih.govvulcanchem.com These motifs are known to facilitate helix-helix interactions within membrane proteins. nih.govvulcanchem.com When located within an α-helix, the two glycine (B1666218) residues of a GxxxG motif align on the same face of the helix, creating a flat surface that allows for close packing and stabilizing interactions between helices. nih.gov
PlnE and PlnF contain several of these motifs, which are crucial for their interaction and function. nih.govacs.org
PlnE possesses two GxxxG motifs (G₅xxxG₉ and G₂₀xxxG₂₄) and two GxxxG-like motifs (A₂₃xxxG₂₇ and G₂₇xxxS₃₁). nih.govacs.org
PlnF has one GxxxG motif (G₃₀xxxG₃₄) and two GxxxG-like motifs (A₁₇xxxA₂₁ and S₂₆xxxG₃₀). nih.govacs.org
Mutational studies have been instrumental in identifying the specific motifs critical for the antimicrobial activity of this compound. vulcanchem.comacs.org These studies revealed that the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF are particularly important for the helix-helix interaction between the two peptides. vulcanchem.comacs.orgnih.gov Replacements of the glycine residues in the G₅xxxG₉ motif of PlnE were generally detrimental to its activity, highlighting the structural importance of this motif. uio.noacs.org
| Peptide | GxxxG Motifs | GxxxG-like Motifs | Critical Interaction Motif |
|---|---|---|---|
| PlnE | G₅xxxG₉, G₂₀xxxG₂₄ | A₂₃xxxG₂₇, G₂₇xxxS₃₁ | G₅xxxG₉ |
| PlnF | G₃₀xxxG₃₄ | A₁₇xxxA₂₁, S₂₆xxxG₃₀ | S₂₆xxxG₃₀ |
Alpha-Helical Propensity and Conformation
Inter-Peptide Interactions and Complex Formation
The antimicrobial function of this compound arises from the formation of a complex between PlnE and PlnF within the target cell membrane. nih.govacs.org This interaction is mediated by the GxxxG and GxxxG-like motifs, leading to a stable helix-helix structure. nih.govacs.org
Research involving the construction of fusion polypeptides has indicated that PlnE and PlnF interact in an antiparallel fashion when integrated into the target cell membrane. nih.govacs.orgnih.gov This means that the C-terminus of PlnE and the N-terminus of PlnF are positioned on the outer side of the target cell membrane, while the N-terminus of PlnE and the C-terminus of PlnF are on the inner, cytosolic side. nih.govacs.orgnih.gov This antiparallel arrangement is further supported by molecular dynamics simulations and is considered crucial for the stability and function of the bacteriocin complex. nih.govacs.org The interaction between the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF in this antiparallel orientation may be stabilized by salt bridges between charged residues on the respective peptides. acs.org
Key Amino Acid Residues and Their Contributions to Activity
The antimicrobial potency of this compound is not uniformly distributed across its peptide chains but is instead concentrated in specific amino acid residues and motifs that are critical for peptide-peptide interaction and membrane insertion. nih.govresearchgate.net
GxxxG and GxxxG-like Motifs: A defining feature of this compound, and indeed all class IIb bacteriocins, is the presence of GxxxG motifs and related sequences (e.g., AxxxA, SxxxS). nih.govacs.orgvulcanchem.com These motifs are established mediators of helix-helix interactions within membrane proteins. nih.govacs.org When located within an α-helix, the two small glycine residues align on one face of the helix, creating a flat surface that facilitates close packing and stabilization between interacting helices. acs.org
Mutational studies have pinpointed the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF as being centrally involved in the crucial helix-helix interactions between the two peptides. nih.govnih.govacs.org Substitution of the glycine residue at position 9 (G9) in PlnE with larger residues, whether hydrophobic or hydrophilic, leads to a drastic reduction in activity (over 100-fold), suggesting this position is in a sterically constrained and hydrophobic environment essential for proper complex formation. uio.no
Aromatic Amino Acid Residues: Aromatic residues, particularly tyrosine (Tyr) and tryptophan (Trp), play a significant role, often at the membrane-water interface. acs.orguio.no
In PlnE: The tyrosine at position 6 (Y6) is of particular importance. Research shows a strong preference for an aromatic residue at this position. acs.org Substituting Y6 with other aromatic amino acids like phenylalanine (Phe) or tryptophan (Trp) retains full activity. acs.org This suggests Y6 is positioned within or near the membrane interface on the inner side of the target cell membrane. nih.govnih.gov
In PlnF: The two tyrosine residues at positions 5 and 14 (Y5 and Y14) are critical for activity. Replacing them with leucine, arginine, or even phenylalanine results in a significant (10- to 130-fold) reduction in potency. acs.org It is hypothesized that the hydroxyl groups of Y5 and Y14 form stabilizing hydrogen bonds with the phosphate (B84403) groups of the lipid bilayer, and their substitution disrupts this vital interaction. acs.org
Charged Amino Acid Residues: The proposed antiparallel model of the PlnE-PlnF dimer is stabilized by specific electrostatic interactions. Mutational analyses support the formation of salt bridges between charged residues on the opposing peptides. The model suggests potential salt bridges between Arginine-13 (R13) in PlnE and Aspartic acid-22 (D22) in PlnF, as well as between Aspartic acid-17 (D17) in PlnE and Lysine-15 (K15) in PlnF. Altering the charges of these specific residues has been shown to be detrimental to the bacteriocin's antimicrobial activity. acs.org
| Peptide | Residue/Motif | Contribution to Activity | Supporting Evidence |
|---|---|---|---|
| PlnE | G₅xxxG₉ | Primary motif for helix-helix interaction with PlnF. nih.govnih.gov G9 is in a sterically restricted environment. uio.no | Site-directed mutagenesis. nih.govuio.no |
| PlnE | Y6 (Tyrosine) | Positions the peptide at the membrane interface. nih.govacs.org Activity is retained with other aromatic substitutions (F, W). acs.org | Aromatic substitution analysis. acs.org |
| PlnE | R13, D17 | Potentially form stabilizing salt bridges with PlnF residues (D22, K15 respectively). acs.org | Mutational analysis and structural modeling. acs.org |
| PlnF | S₂₆xxxG₃₀ | Crucial GxxxG-like motif for helix-helix interaction with the G₅xxxG₉ motif of PlnE. nih.govnih.govacs.org | Site-directed mutagenesis. nih.gov |
| PlnF | Y5, Y14 (Tyrosine) | Crucial for activity; likely form hydrogen bonds with lipid phosphate groups. acs.org | Substitution with other residues is detrimental. acs.org |
| PlnF | K15, D22 | Potentially form stabilizing salt bridges with PlnE residues (D17, R13 respectively). acs.org | Mutational analysis and structural modeling. acs.org |
Computational and Spectroscopic Approaches in Structural Elucidation
The three-dimensional structure of this compound and its interaction with membranes have been investigated through a combination of spectroscopic and computational methods, providing a detailed picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Individual Peptide Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structures of the individual PlnE and PlnF peptides in a membrane-mimicking environment provided by dodecylphosphocholine (DPC) micelles. nih.govrcsb.orgresearchgate.net In an aqueous solution, the peptides are largely unstructured, but they adopt distinct α-helical conformations upon interaction with a hydrophobic environment. acs.orgresearchgate.net
PlnE Structure: The 33-residue PlnE peptide forms two amphiphilic α-helices, comprising residues 10-21 and a helix-like structure from residues 25-31. rcsb.orgresearchgate.net The regions containing the two GxxxG motifs (G₅xxxG₉ and G₂₀xxxG₂₄) exhibit significant flexibility, consistent with their role as interaction interfaces. rcsb.orgresearchgate.net
PlnF Structure: The 34-residue PlnF peptide is dominated by a long central α-helix spanning residues 7-32. rcsb.orgresearchgate.net This helix is not uniform; it contains a notable kink of approximately 38 degrees at Proline-20 (P20). rcsb.orgresearchgate.net The N-terminal half of the helix is polar, while the C-terminal half is amphiphilic, a structural feature that likely facilitates its specific orientation and function within the membrane. rcsb.orgresearchgate.net
| Peptide | Key Structural Features (in DPC Micelles) | Residue Ranges | Reference |
|---|---|---|---|
| PlnE | N-terminal α-helix (amphiphilic) | 10-21 | rcsb.orgresearchgate.net |
| PlnE | C-terminal α-helix-like structure (amphiphilic) | 25-31 | rcsb.orgresearchgate.net |
| PlnE | Flexible GxxxG motifs | 5-9, 20-24 | rcsb.org |
| PlnF | Long central α-helix | 7-32 | rcsb.orgresearchgate.net |
| PlnF | Kink in helix | Pro20 | rcsb.orgresearchgate.net |
Molecular Dynamics (MD) Simulations for Structural Modeling and Membrane Interaction
While NMR provides the structure of the individual peptides, Molecular Dynamics (MD) simulations have been crucial for modeling the functional PlnE-PlnF dimer and its dynamic interaction with a bacterial membrane. nih.govresearchgate.net These simulations test and validate structural models derived from experimental data. nih.gov
Atomistic MD simulations have confirmed the stability of a model where PlnE and PlnF interact in an antiparallel orientation to form a transmembrane complex. nih.govnih.govacs.org These simulations were conducted using a model lipid bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), which mimics the membrane of Gram-positive bacteria. nih.gov The simulations not only approved the interactions anticipated from mutational studies, such as the engagement of the G₅xxxG₉ and S₂₆xxxG₃₀ motifs, but also revealed additional interactions that further stabilize the proposed structure. nih.govnih.gov The simulations also support the positioning of key aromatic residues at the membrane interface, corroborating experimental findings. nih.govacs.org
Mutational Analyses (e.g., Site-Directed Mutagenesis, Fusion Polypeptides) for Structure-Function Relationships
Mutational analysis has been a cornerstone in dissecting the structure-function relationships of this compound, allowing researchers to probe the importance of individual residues and determine the relative orientation of the two peptides. nih.govresearchgate.net
Site-Directed Mutagenesis: An extensive series of mutations, particularly within the GxxxG and GxxxG-like motifs, has been carried out. nih.govnih.govacs.org By systematically replacing the small Gly, Ala, and Ser residues in these motifs and assaying the resulting antimicrobial activity, researchers confirmed that the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF are indispensable for the bacteriocin's function. nih.govacs.org
Fusion Polypeptides: To investigate the orientation of the PlnE-PlnF complex within the target membrane, four fusion polypeptides were constructed. nih.govacs.org A hydrophilic protein domain (the GB1-domain) was fused to either the N- or C-terminus of both PlnE and PlnF. nih.govacs.org The logic is that fusing this bulky, hydrophilic domain to a part of the peptide that needs to enter or cross the membrane will disrupt its function and lead to inactivity. nih.gov The results showed that activity was retained when the GB1-domain was fused to the N-terminus of PlnE and the C-terminus of PlnF. Conversely, fusions to the C-terminus of PlnE and the N-terminus of PlnF were inactive. acs.org This provides strong evidence that the peptides insert into the membrane in an antiparallel fashion, with the C-terminus of PlnE and the N-terminus of PlnF remaining on the exterior of the cell. nih.govnih.govacs.org
Genetic Basis and Biosynthesis of Plantaricin Ef
Producing Organisms and Strain Diversity
Lactobacillus plantarum as a Primary Producer
Lactobacillus plantarum is the primary and most well-documented producer of Plantaricin EF. scielo.brnih.govjst.go.jp This species of bacteria is remarkably diverse and can be isolated from a wide variety of ecological niches, including fermented foods like cucumbers, sausages, and sourdough, as well as from plant matter and the gastrointestinal tracts of humans and animals. scielo.brnih.govmdpi.com The ability to produce bacteriocins like this compound is a key adaptive trait for L. plantarum, allowing it to outcompete other microorganisms in these complex environments. scielo.brmdpi.com Strains such as L. plantarum C11, isolated from fermented cucumbers, are notable producers of this compound, alongside another two-peptide bacteriocin (B1578144), Plantaricin JK. scielo.brnih.govasm.org
Strain-Specific Variations in Plantaricin Production
While L. plantarum is the principal producer, not all strains synthesize this compound. The capacity for production is strain-specific and is determined by the presence of the necessary genetic machinery. jst.go.jpjst.go.jp Different strains of L. plantarum exhibit significant genetic diversity in their plantaricin-encoding loci. frontiersin.orgfrontiersin.org This leads to variations in the types and combinations of plantaricins produced. For instance, some strains may produce only this compound, while others might produce a suite of different bacteriocins. frontiersin.orgnih.gov This diversity is influenced by the genetic location of the plantaricin genes, which can be found on either the chromosome or on plasmids. jst.go.jp Research on strains like L. plantarum S34 has identified variations in the amino acid sequences of the PlnE and PlnF peptides when compared to reference strains like C11, highlighting the subtle yet significant diversity at the strain level. cabidigitallibrary.org
Genomic Organization of the pln Locus
The genetic determinants for this compound production are located within a specific gene cluster known as the pln locus. frontiersin.orgnih.gova-z.lu The organization of this locus is often complex and mosaic-like, reflecting a history of genetic exchange and rearrangement. nih.gova-z.lu
Operon Structure and Gene Clusters Encoding this compound (plnEFI)
The genes encoding the two peptides of this compound, plnE and plnF, are part of the plnEFI operon. scielo.brasm.org This operon is typically induced by a peptide pheromone known as Plantaricin A (PlnA). asm.org The plnEFI operon includes the structural genes plnE and plnF, which code for the precursor peptides of the bacteriocin, and the plnI gene, which is believed to encode an immunity protein. scielo.brasm.org This immunity protein protects the producing cell from the antimicrobial action of its own this compound. The pln locus in many strains, such as C11, is extensive and contains multiple operons responsible for producing different bacteriocins, as well as genes for regulation, transport, and processing. scielo.brnih.govasm.org For example, the pln locus in L. plantarum C11 is organized into five operons: plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHSTUV. scielo.br
Chromosomal versus Plasmidic Localization of Genetic Determinants
The genetic determinants for bacteriocin production in L. plantarum, including this compound, can be located on either the chromosome or on plasmids. nih.govjst.go.jptandfonline.com For example, the genes for Plantaricin 423 are plasmid-encoded, while those for Plantaricin ST31 are found on the chromosome. nih.gov In the case of this compound, studies on various strains have shown that the pln locus is often chromosomally encoded. nih.gov The location of these genes can influence their stability and transferability. Plasmid-located genes are more readily transferred between bacteria, contributing to the spread of bacteriocin production capabilities. jst.go.jptandfonline.com The size of plasmids carrying bacteriocin genes can vary considerably. nih.gov
Regulatory Mechanisms of this compound Production
The production of this compound is a tightly controlled process, primarily regulated by a quorum-sensing system. nih.govasm.org This system allows the bacterial population to coordinate gene expression in response to cell density.
The key components of this regulatory network include:
Plantaricin A (PlnA): A secreted peptide pheromone that acts as an induction signal. asm.orgnih.govasm.org
Histidine Protein Kinase (HPK): A membrane-bound sensor that detects the external concentration of PlnA. nih.govasm.org
Response Regulators (RR): Cytoplasmic proteins that, once activated by the HPK, bind to specific promoter regions to regulate gene transcription. nih.govasm.org
When the concentration of PlnA reaches a certain threshold, it binds to the HPK, triggering a phosphorylation cascade that activates the response regulators. These activated regulators then induce the transcription of the various pln operons, including plnEFI, leading to the production and secretion of this compound. asm.org
Recent research has identified other regulatory elements as well. For instance, the TetR-type regulator Lp_2642 has been shown to positively regulate this compound production by binding to the promoter of the plnA gene, thereby enhancing its transcription. acs.orgnih.gov Furthermore, environmental factors and nutrient availability can also influence production. Studies have shown that the addition of maltose (B56501) can significantly increase the production of this compound by upregulating the transcription of key biosynthetic and regulatory genes. nih.govresearchgate.net Conversely, certain compounds like oleuropein (B1677263) have been found to downregulate the expression of the pln locus, acting as potential quorum-sensing antagonists. frontiersin.org
Quorum Sensing and Induction Factors (e.g., Plantaricin A-mediated Induction)
The biosynthesis of this compound is intricately regulated by a quorum-sensing (QS) system. frontiersin.org This cell-density-dependent mechanism allows the bacterial population to coordinate gene expression. A key player in this system is Plantaricin A (PlnA), a small peptide that functions as an induction factor or pheromone. nih.govtorvergata.it
PlnA is secreted into the extracellular environment. torvergata.it As the bacterial population grows, the concentration of PlnA increases. researchgate.net Upon reaching a critical threshold, PlnA interacts with a sensor protein on the cell surface, initiating a signaling cascade that triggers the transcription of the plantaricin biosynthesis genes. torvergata.itresearchgate.net This autoinduction mechanism ensures that bacteriocin production is activated only when the cell density is high enough to be effective. frontiersin.orgnih.gov Studies have shown that co-culturing L. plantarum with certain other Gram-positive bacteria can also induce PlnA synthesis and subsequent plantaricin production. torvergata.itnih.gov
Two-Component Signal Transduction Systems (e.g., PlnB, PlnC, PlnD, hpk6, rrp6, lamK, lamR)
At the heart of the plantaricin regulatory network are two-component signal transduction systems (TCSs). The canonical system involved in this compound production is encoded by the plnABCD operon. nih.govcsic.es This system comprises:
PlnB: A membrane-associated histidine protein kinase (HPK) that acts as the sensor for the induction factor, PlnA. nih.govresearchgate.net
PlnC and PlnD: Two response regulators (RRs) that, upon phosphorylation by PlnB, activate the transcription of the plantaricin operons. nih.govresearchgate.net
Research has also identified other TCSs that influence this compound biosynthesis. For instance, in Lactobacillus plantarum 163, the genes hpk6, rrp6, lamK, and lamR have been shown to be involved. nih.govresearchgate.net The genes hpk6 and rrp6 appear to promote the transcription of plnG1, while lamK and lamR enhance the transcription of plnA, plnB, and plnD, ultimately leading to increased this compound production. nih.govresearchgate.net
Transcriptional Regulation of Biosynthesis Genes (e.g., plnA, plnB, plnD, plnE, plnF, plnG1, plnH)
The activation of the TCSs initiates the transcription of several operons within the pln locus. The plnABCD operon itself is auto-regulated, with PlnA inducing its own transcription. asm.org The primary structural genes for this compound, plnE and plnF, are located on the plnEFI operon. nih.govmdpi.com The transcription of this operon is directly activated by the phosphorylated response regulators. researchgate.net
Furthermore, genes involved in the secretion of the bacteriocin, such as plnG1 and plnH, are also under the control of this regulatory network. nih.govresearchgate.net Studies using techniques like qPCR have demonstrated that factors enhancing this compound production, such as the presence of maltose, lead to a significant upregulation in the transcription of genes including plnA, plnB, plnD, plnE, plnF, plnG1, and plnH. nih.govresearchgate.net
Post-Translational Processing and Secretion Mechanisms
Once the plnE and plnF genes are transcribed and translated into precursor peptides, they must undergo processing and be secreted out of the cell to become active.
Role of ABC Transport Systems (e.g., PlnGHSTUV)
The secretion and processing of this compound are primarily handled by an ATP-binding cassette (ABC) transport system. asm.org The genes encoding this system, plnGH, are located on the plnGHSTUV operon. asm.orgmdpi.com PlnG and PlnH are homologous to ABC transporters and their accessory proteins, which are known to be involved in the processing and export of peptides that have a double-glycine-type leader sequence, a characteristic feature of the this compound precursors. asm.orgasm.org This transport system is responsible for cleaving the leader peptide and exporting the mature PlnE and PlnF peptides across the cell membrane. asm.org The functions of other genes in this operon, plnS, plnT, plnU, and plnV, are not yet fully understood. mdpi.com
Producer Strain Immunity Mechanisms
To avoid self-intoxication, L. plantarum strains that produce this compound possess a dedicated immunity system.
Identification and Function of Immunity Proteins (e.g., PlnI, PlnL, PlnM, PlnP)
The pln locus contains several genes that are believed to encode immunity proteins. nih.gov The plnEFI operon, which contains the structural genes for this compound, also includes the plnI gene. researchgate.net PlnI is a cationic, hydrophobic protein that is thought to confer specific immunity against this compound. nih.gov
Other potential immunity proteins encoded within the pln locus include PlnL, PlnM, and PlnP. nih.govnih.gov These proteins are associated with other plantaricin operons, such as plnJKLR and plnMNOP. nih.govmdpi.com The exact mechanisms by which these immunity proteins function are not fully elucidated but are thought to involve interactions that prevent the bacteriocin from disrupting the producer cell's own membrane. nih.gov
Biotechnological Strategies for Production Enhancement
Optimization of Fermentation Conditions
The production of this compound by Lactobacillus plantarum is intricately linked to its growth conditions. scielo.br Optimizing fermentation parameters such as medium composition, carbon and nitrogen sources, pH, temperature, inoculum size, and aeration is a critical step in maximizing bacteriocin yield. scielo.brresearchgate.net
Medium Composition and Carbon Sources: The composition of the growth medium, particularly the carbon source, significantly influences both the biomass and the production of this compound. nih.govresearchgate.net Studies have shown that different carbohydrates can have varied effects on PlnEF synthesis. researchgate.net For instance, in one study, maltose was found to significantly increase the production of this compound by Lactobacillus plantarum 163, leading to a 3.99-fold increase compared to the control. nih.gov The maximum yields of Plantaricin E and F in fed-batch fermentation with maltose reached 10.55 mg/L and 22.94 mg/L, respectively. nih.gov Other research has also highlighted that various carbon sources can be utilized by L. plantarum for bacteriocin production. mdpi.com
pH and Temperature: The pH of the fermentation medium and the incubation temperature are crucial for optimal bacteriocin production. researchgate.netscienceasia.org For example, Lactobacillus plantarum ZBK1-5, a producer of Plantaricin, showed optimal growth at a pH of 6.0 and a temperature of 30°C. scienceasia.org Another study on Lactobacillus plantarum LPCO10 found that the best conditions for bacteriocin production were temperatures ranging from 22 to 27°C. researchgate.net It has also been noted that acidic conditions can favor the multiplication of plantaricin genes, while alkaline conditions may reduce it. researchgate.net
Inoculum Size and Aeration: The initial concentration of the bacterial culture (inoculum size) and the level of aeration also play a role in production. Research on Lactobacillus plantarum LPCO10 indicated that an inoculum size ranging from 10^7.3 to 10^7.4 CFU/ml, with no aeration, was optimal for bacteriocin production. researchgate.net Another study on Lactobacillus plantarum RX-8 determined a threshold inoculum size of 10^5 CFU/ml for plantaricin production. frontiersin.org
Table 1: Optimized Fermentation Conditions for Plantaricin Production by Various Lactobacillus plantarum Strains
| Strain | Optimal Parameter | Value | Reference |
| L. plantarum 163 | Carbon Source | Maltose | nih.gov |
| L. plantarum ZBK1-5 | pH | 6.0 | scienceasia.org |
| Temperature | 30°C | scienceasia.org | |
| L. plantarum LPCO10 | Temperature | 22-27°C | researchgate.net |
| Inoculum Size | 10^7.3 - 10^7.4 CFU/ml | researchgate.net | |
| Aeration | No aeration | researchgate.net | |
| L. plantarum RX-8 | Inoculum Size | >10^5 CFU/ml | frontiersin.org |
| L. plantarum COY 2906 | pH | 4.5-7.5 | researchgate.net |
Genetic Engineering Approaches
Genetic engineering offers a powerful alternative for overcoming the limitations of native production systems. A key strategy is heterologous expression, which involves transferring the genes responsible for this compound production into a different host organism that can be more easily manipulated and cultured to achieve higher yields. neliti.comcabidigitallibrary.org
Heterologous Expression: Escherichia coli and Pichia pastoris are common hosts for the heterologous expression of bacteriocins. neliti.commdpi.com For instance, the genes for Plantaricin E and F from Lactobacillus plantarum S34 have been successfully expressed in E. coli. cabidigitallibrary.org In one study, the pre-mature peptide of Plantaricin F was expressed as a fusion protein in E. coli, with optimal production achieved with 0.5 mM IPTG induction at 22°C for 5 hours. neliti.com This approach not only has the potential to increase yield but also simplifies the purification process. neliti.comcabidigitallibrary.org
Another study established the heterologous expression of a hybrid peptide, EF-1, derived from Plantaricin E and F, in Pichia pastoris. mdpi.com This system yielded 32.65 mg/L of the purified peptide. mdpi.com The use of expression vectors like pET32a in E. coli and pPICZαA in P. pastoris facilitates the production and secretion of these peptides. neliti.commdpi.com
Research has also explored the use of fusion partners, such as Green Fluorescent Protein (GFP), to aid in the expression and purification of bacteriocins like Plantaricin 423 in E. coli. frontiersin.org Optimization of induction conditions, such as IPTG concentration and temperature, is crucial for maximizing the yield of the recombinant bacteriocin. neliti.comfrontiersin.org For example, optimal production of a GFP-fused bacteriocin was achieved at 18°C with an IPTG concentration of 0.1–0.2 mM. frontiersin.org
Table 2: Heterologous Expression Systems for Plantaricin and Related Bacteriocins
| Bacteriocin/Peptide | Host Organism | Expression Vector | Inducer/Conditions | Yield | Reference |
| Pre-mature Plantaricin F | Escherichia coli BL21 (DE3) pLysS | pET32a | 0.5 mM IPTG, 22°C, 5 hours | Not specified | neliti.com |
| Plantaricin E and F | Escherichia coli BL21 (DE3) pLysS | pET32a | 0.5 mM IPTG, 22°C, 5 hours | PlnE: 0.67 mg/ml, PlnF: 0.54 mg/ml | cabidigitallibrary.org |
| Hybrid Peptide EF-1 | Pichia pastoris | pPICZαA | Not specified | 32.65 mg/L | mdpi.com |
| GFP-Plantaricin 423 | Escherichia coli | Not specified | 0.1-0.2 mM IPTG, 18°C | 121.29 mg/L culture | frontiersin.org |
Mechanism of Antimicrobial Action
Cellular Targets and Membrane Interaction
Plantaricin EF exerts its antimicrobial effects by primarily targeting the bacterial cell membrane. vulcanchem.com The synergistic action of its two component peptides, PlnE and PlnF, is essential for its function. mdpi.com These peptides, which are unstructured in aqueous solutions, adopt an alpha-helical conformation upon contact with a membrane-like environment. acs.orgasm.org This structural change is crucial for their ability to interact with and disrupt the cell membrane. asm.org
Disruption of Bacterial Cell Membrane Integrity
The primary mode of action for this compound involves the disruption of the cytoplasmic membrane of target bacteria. tandfonline.comconicet.gov.ar The two peptides, PlnE and PlnF, assemble on the target cell membrane to form a functional unit that compromises membrane integrity. vulcanchem.com This disruption leads to the leakage of essential intracellular components, ultimately causing cell death. vulcanchem.commdpi.com The interaction between the complementary peptides is specific, and neither PlnE nor PlnF alone shows significant antimicrobial activity. asm.org Studies have shown that this compound causes rapid lysis of susceptible bacteria, as evidenced by the immediate release of ATP and the uptake of fluorescent dyes like Sytox Green, which can only enter cells with compromised membranes. vulcanchem.comtandfonline.com
The interaction of PlnE and PlnF with the membrane is thought to occur in an antiparallel manner, with the C-terminus of PlnE and the N-terminus of PlnF located on the outer surface of the target cell membrane. acs.org This orientation is stabilized by interactions between specific motifs within the peptides. acs.org
Pore Formation Dynamics and Characteristics
This compound functions by forming pores in the membranes of susceptible bacterial cells. mdpi.comnih.govresearchgate.net This pore formation is a key aspect of its bactericidal mechanism. jst.go.jpscielo.br The two peptides, PlnE and PlnF, are both required in approximately equimolar amounts for maximal antimicrobial activity, suggesting they act in synergy to create these pores. acs.org
The formation of these pores is facilitated by specific structural motifs, namely GxxxG and GxxxG-like sequences, present in both peptides. vulcanchem.commdpi.com These motifs are known to mediate helix-helix interactions within membrane proteins. vulcanchem.comacs.org Mutational studies have identified the G5xxxG9 motif in PlnE and the S26xxxG30 motif in PlnF as being critical for the interaction between the two peptides and, consequently, for the bacteriocin's activity. acs.org Molecular dynamics simulations have further supported a model where PlnE and PlnF form a stable, antiparallel helix-helix structure within the membrane. acs.org
The pores formed by this compound are relatively specific, allowing for the passage of certain ions while restricting others. jst.go.jp This specificity contributes to the dissipation of the cell's proton motive force and ultimately leads to cell death. frontiersin.org
Effects on Membrane Permeability and Ion Flux
The formation of pores by this compound directly impacts the permeability of the bacterial cell membrane, leading to an altered ion flux. acs.orgnih.gov This increased permeability allows for the leakage of small molecules from the cell, which is a key factor in its antimicrobial action. acs.org
Experimental evidence has demonstrated that this compound induces the efflux of intracellular components. For instance, treatment of susceptible bacteria with this compound results in the rapid release of ATP. vulcanchem.com Additionally, studies using carboxyfluorescein-loaded liposomes have shown that this compound can induce the leakage of these entrapped molecules, further confirming its membrane-permeabilizing activity. tandfonline.com The bacteriocin (B1578144) also causes the efflux of cations, as demonstrated by the release of pre-accumulated [14C]choline from treated cells. asm.org
The pores created by this compound exhibit a degree of selectivity, primarily allowing the passage of small monovalent cations. nih.govnih.govasm.org In contrast, the conductivity for anions through these pores is low or absent. nih.govasm.org This cation-selective nature distinguishes this compound from other bacteriocins, such as Plantaricin JK, which forms anion-selective pores. nih.govasm.org
This selectivity for cations means that the pores formed by this compound are not simply nonspecific holes in the membrane but rather have a defined structure that favors the transport of positively charged ions. researchgate.net This specific ion leakage contributes to the dissipation of the transmembrane electrical potential. nih.gov
Dissipation of Transmembrane Electrical Potential (Δψ) and pH Gradients (ΔpH)
A major consequence of the pore formation and altered ion flux caused by this compound is the dissipation of the proton motive force (PMF). scielo.brnih.gov The PMF is composed of two components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). nih.govresearchgate.net this compound disrupts both of these components. nih.govjst.go.jpasm.org
Studies have shown that this compound leads to a rapid dissipation of the Δψ. nih.govresearchgate.net This is a direct result of the efflux of positive ions through the cation-selective pores. The dissipation of the ΔpH also occurs, although it may happen more slowly than the collapse of the Δψ. nih.gov Initially, the dissipation of Δψ can lead to a temporary increase in ΔpH due to enhanced proton extrusion, but eventually, the entire ΔpH collapses as well. nih.gov The dissipation of both Δψ and ΔpH effectively halts cellular processes that depend on the proton motive force, such as ATP synthesis and active transport, leading to cell death. scielo.brnih.gov
Identification and Characterization of Bacteriocin Receptors
The high potency of two-peptide bacteriocins like this compound suggests that they may act by binding to specific receptor proteins on the surface of target cells. acs.org This interaction between the bacteriocin and its receptor is thought to be a crucial step that triggers membrane leakage and subsequent cell death. acs.org
For this compound, the membrane-bound magnesium and cobalt efflux protein, CorC, has been identified as its specific receptor. nih.gov This was discovered through the isolation and analysis of spontaneous this compound-resistant mutants of Lactobacillus plantarum. nih.govnih.gov These resistant mutants were found to have mutations in the corC gene. nih.gov
Further evidence for CorC as the receptor includes the observation that the sensitivity of Lactobacillus plantarum strains to this compound is increased when the bacteria are grown in media with high concentrations of certain metal ions like MgSO4, CoSO4, CuSO4, or ZnSO4. nih.gov Additionally, heterologous expression of the wild-type corC gene from a sensitive strain in a resistant strain rendered the resistant strain sensitive to this compound. nih.gov This confirms that CorC is the target for this compound, and its interaction with the bacteriocin is what initiates the process of cell killing. nih.gov This receptor-mediated mechanism is distinct from that of other bacteriocins, such as Plantaricin JK, which targets a different receptor. nih.gov
Role of Specific Membrane Proteins (e.g., CorC as a Putative Magnesium/Cobalt Efflux Protein for this compound)
Recent research has identified a specific membrane protein, CorC, as a crucial component in the antimicrobial activity of this compound. researchgate.netnih.gov CorC is annotated as a membrane-bound magnesium/cobalt efflux protein. nih.govnih.gov It is believed to function as a receptor or target for PlnEF, facilitating the bacteriocin's disruptive action on the cell membrane. researchgate.netnih.gov The interaction between PlnEF and CorC is linked to disturbances in the bacterial cell's metal homeostasis. nih.gov Studies have shown that mutations in the corC gene can confer resistance to PlnEF, highlighting the protein's essential role in the bacteriocin's mechanism. researchgate.netnih.govnih.gov Specifically, a single amino acid substitution (G334V) in a loop region of the CorC protein has been identified in PlnEF-resistant mutants of L. plantarum. nih.govresearchgate.net This suggests that this specific region of CorC is critical for the interaction with PlnEF. The sensitivity of bacteria to PlnEF is also magnified when grown in media with high concentrations of certain metal cations like MgSO₄, CoSO₄, CuSO₄, or ZnSO₄, further supporting the link between PlnEF's action and metal ion transport. nih.gov
Downstream Cellular Consequences of Membrane Disruption
The formation of pores and disruption of the cell membrane by this compound trigger a series of detrimental downstream effects within the target cell. nih.govfrontiersin.orgnih.gov
Leakage of Intracellular Components (e.g., ATP)
One of the immediate and most significant consequences of membrane permeabilization by PlnEF is the leakage of essential intracellular components. researchgate.netnih.gov This includes the rapid efflux of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govnih.gov The release of ATP is a clear indicator of membrane damage and has been observed to occur within minutes of exposure to PlnEF. nih.govtandfonline.com This rapid loss of ATP cripples the cell's energy-dependent processes. nih.gov Besides ATP, other small molecules and ions can also leak out, further disrupting the cellular environment. researchgate.net
Impact on Cellular Metabolism and Biosynthetic Processes
The dissipation of the proton motive force and the leakage of ATP have a profound impact on the target cell's metabolism and biosynthetic capabilities. nih.gov The collapse of the transmembrane potential and pH gradient inhibits many enzymatic processes that are vital for cellular function. nih.gov Processes such as substrate-level phosphorylation, which generates ATP, are consequently inhibited. asm.org The disruption of ion gradients also leads to an influx of potentially cytotoxic ions. nih.gov Furthermore, the inhibition of protein and nucleic acid synthesis has been reported as a consequence of PlnEF action, effectively halting cell growth and replication.
Morphological and Ultrastructural Changes in Target Cells
The damaging effects of this compound at the molecular level manifest as significant morphological and ultrastructural changes in the target cells. nih.govacs.org Electron microscopy studies have revealed severe damage to the cell structure of bacteria treated with PlnEF. nih.govtandfonline.com Untreated bacteria typically exhibit a distinct outer cell wall and an inner cell membrane. nih.govtandfonline.com However, upon exposure to PlnEF, the inner cell membrane can become completely detached, and there is visible leakage of intracellular content. tandfonline.com Other observed changes include the formation of blebs, membrane deformation, and ultimately, cell lysis. acs.org In some cases, an increase in the thickness of the cell wall has also been noted. tandfonline.com These dramatic changes in cell morphology are a direct result of the extensive membrane damage caused by the bacteriocin. nih.gov
Antimicrobial Spectrum and Synergistic Interactions
Activity Against Gram-Positive Bacteria
Plantaricin EF demonstrates potent antimicrobial activity, primarily targeting Gram-positive bacteria. nih.govfrontiersin.orgmdpi.com Its mechanism of action involves permeabilizing the cell membrane of susceptible bacteria, leading to cell death. frontiersin.orgtandfonline.com
Research has highlighted the efficacy of this compound against various foodborne pathogens and spoilage organisms. Notably, it has been shown to inhibit the growth of Listeria monocytogenes, a significant foodborne pathogen. researchgate.netjst.go.jp Studies have also demonstrated its activity against spoilage microorganisms, suggesting its potential as a natural food preservative. researchgate.netresearchgate.net For instance, Plantaricin GZ1-27, a similar plantaricin, when combined with chitosan, showed effective preservation of chilled pork. researchgate.net Another study revealed that Plantaricin EmF, in conjunction with chitosan, effectively inhibited Listeria monocytogenes and extended the shelf life of beef. researchgate.net
The antimicrobial activity of this compound is often evaluated using sensitive indicator strains of lactic acid bacteria (LAB). Lactobacillus species are particularly susceptible. For example, Lactobacillus curvatus LTH 1174 is a highly sensitive indicator strain used in laboratory assays to determine the potency of this compound. nih.govacs.org The sensitivity of different LAB strains can vary, which is a critical consideration for its application in fermented foods where specific starter cultures need to be preserved.
Inhibition of Specific Foodborne Pathogens and Spoilage Microorganisms
Activity Against Gram-Negative Bacteria (often requiring permeabilizing agents)
The inherent structure of Gram-negative bacteria, with their protective outer membrane, generally confers resistance to many bacteriocins, including this compound. frontiersin.orgmdpi.com However, the antimicrobial spectrum of this compound can be expanded to include Gram-negative bacteria through the use of outer membrane permeabilizing agents. mdpi.com For instance, combining this compound with lactic acid has been shown to be effective against the Gram-negative pathogen Aeromonas hydrophila. nih.govfrontiersin.org The lactic acid disrupts the outer membrane, allowing this compound to access and disrupt the inner cell membrane. nih.govfrontiersin.org Similarly, the use of chelating agents like EDTA can also render Gram-negative bacteria susceptible to this compound. mdpi.com
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. researchgate.net Some studies have explored its potential against Candida species, suggesting that it may interfere with apoptosis-regulating proteins in these eukaryotic cells. researchgate.net This broadens the potential applications of this compound in combating a wider range of microbial contaminants.
Antiviral Activity (e.g., against Flaviviruses like Kunjin Virus and Zika Virus)
Recent research has uncovered the antiviral capabilities of plantaricins, including this compound. Studies have shown that this compound, along with other two-peptide plantaricins like PlnJK, exhibits significant antiviral activity against enveloped viruses such as flaviviruses. mdpi.comnih.govresearchgate.net Specifically, this compound has been shown to be effective against the Kunjin virus (KUNV), a strain of West Nile virus, and has been investigated for its potential against Zika virus (ZIKV). mdpi.comnih.govresearchgate.netresearchgate.net The proposed mechanism involves the disruption of the viral envelope. mdpi.comnih.gov The synergistic action of the two peptides, PlnE and PlnF, is crucial for this antiviral effect. mdpi.comnih.govresearchgate.net
Synergistic Effects with Other Antimicrobial Agents
A significant aspect of this compound's potential is its ability to act synergistically with other antimicrobial agents, including conventional antibiotics. tandfonline.comnih.govdiva-portal.org This synergy can enhance the efficacy of these agents, potentially allowing for lower effective doses and combating antibiotic resistance.
Research has shown that this compound can dramatically enhance the effects of antibiotics such as vancomycin, teicoplanin, gentamicin (B1671437), and tetracycline (B611298) against Staphylococcus epidermidis by more than 30 to 500-fold. nih.gov The proposed mechanism is that this compound disrupts the bacterial cell wall and membrane, facilitating the entry of antibiotics into the cell. nih.gov
Furthermore, the pheromone peptide Plantaricin A (PlnA) has been found to enhance the antimicrobial effect of this compound. tandfonline.comnih.gov The combination of this compound with agents like lactic acid not only broadens its spectrum to include Gram-negative bacteria but also represents a synergistic interaction. nih.govfrontiersin.org
Interactive Data Table: Antimicrobial Spectrum of this compound
| Target Microorganism | Type | Activity | Permeabilizing Agent Required | Reference(s) |
| Listeria monocytogenes | Gram-Positive Bacteria | Inhibitory | No | researchgate.netjst.go.jp |
| Staphylococcus epidermidis | Gram-Positive Bacteria | Lytic | No | tandfonline.comnih.gov |
| Lactobacillus curvatus LTH 1174 | Gram-Positive Bacteria | Inhibitory | No | nih.govacs.org |
| Aeromonas hydrophila | Gram-Negative Bacteria | Inhibitory | Yes (Lactic Acid) | nih.govfrontiersin.org |
| Candida spp. | Fungus | Antifungal | No | researchgate.net |
| Kunjin Virus (KUNV) | Virus (Flavivirus) | Antiviral | No | mdpi.comresearchgate.netresearchgate.net |
| Zika Virus (ZIKV) | Virus (Flavivirus) | Potential Antiviral | No | mdpi.comnih.gov |
Interactive Data Table: Synergistic Interactions of this compound
| Synergistic Agent | Target Microorganism | Effect | Reference(s) |
| Lactic Acid | Aeromonas hydrophila | Broadens antimicrobial spectrum | nih.govfrontiersin.org |
| Vancomycin | Staphylococcus epidermidis | Enhances antibiotic effect >30-fold | nih.gov |
| Teicoplanin | Staphylococcus epidermidis | Enhances antibiotic effect >30-fold | nih.gov |
| Gentamicin | Staphylococcus epidermidis | Enhances antibiotic effect >500-fold | nih.gov |
| Tetracycline | Staphylococcus epidermidis | Enhances antibiotic effect >500-fold | nih.gov |
| Plantaricin A (PlnA) | Staphylococcus epidermidis | Enhances antimicrobial effect | tandfonline.comnih.gov |
Combination with Traditional Antibiotics
A significant area of research is the synergistic effect of this compound with conventional antibiotics, which can enhance the efficacy of these drugs, particularly against resistant strains. nih.govdiva-portal.orgnih.gov Studies have demonstrated that sub-inhibitory concentrations of PlnEF can dramatically reduce the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of several antibiotics against Staphylococcus epidermidis. nih.gov
The presence of PlnEF at a concentration of 12.5 μM was found to reduce the MIC values of vancomycin, teicoplanin, and gentamicin by over 30-fold against S. epidermidis. nih.gov The bactericidal activity was also significantly enhanced. nih.gov This synergistic action suggests that PlnEF, by disrupting the bacterial cell membrane, facilitates the entry and action of traditional antibiotics. nih.govnih.gov This combination therapy approach could potentially restore the effectiveness of antibiotics against which resistance has developed. nih.gov
| Antibiotic | MIC without this compound (μg/ml) | MIC with this compound (μg/ml) | Fold Reduction in MIC |
|---|---|---|---|
| Vancomycin | 3.1 | <0.097 | >32 |
| Teicoplanin | 3.1 | <0.097 | >32 |
| Gentamicin | 0.31 | <0.0097 | >32 |
Data sourced from a study on the synergistic effects of plantaricins and traditional antibiotics. nih.gov
Combination with Organic Acids (e.g., Lactic Acid)
This compound is typically most effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria acts as a barrier. frontiersin.orgnih.gov However, when combined with organic acids like lactic acid, the antimicrobial spectrum of PlnEF can be expanded to include Gram-negative pathogens such as Aeromonas hydrophila. frontiersin.orgnih.govnih.gov
Lactic acid acts as a permeabilizing agent, disrupting the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. frontiersin.orgnih.gov This disruption allows this compound to access and interact with the inner cell membrane, where it can form pores and induce cell death. frontiersin.orgnih.gov The synergistic inhibitory mechanism involves several stages of damage to the target cell, including the formation of blebs on the cell surface, disruption of the inner membrane, coagulation of the cytoplasm, and structural changes to DNA. nih.govresearchgate.net
In a study against A. hydrophila, which is naturally resistant to PlnEF, the combination with 10 mM lactic acid resulted in a Minimum Inhibitory Concentration (MIC) of 25 μM for PlnEF. frontiersin.org This demonstrates a potent synergistic effect, making the bacterium susceptible to the bacteriocin (B1578144). frontiersin.orgnih.gov This combination has been shown to inhibit energy metabolism, protein synthesis and folding, and DNA replication in the target pathogen. nih.gov
| Treatment | Observed Effect |
|---|---|
| This compound (25 µM) alone | No significant inhibition. frontiersin.org |
| L-Lactic Acid (10 mM) alone | Minor inhibition. frontiersin.org |
| This compound (25 µM) + L-Lactic Acid (10 mM) | Significant synergistic inhibition of growth; MIC of PlnEF established at 25 µM. frontiersin.org Severe morphological and intracellular damage. nih.govresearchgate.net |
Data based on studies investigating the combined effect of this compound and lactic acid. frontiersin.orgnih.govresearchgate.net
Advanced Research Methodologies and Future Directions
High-Throughput Screening and Mutagenesis for Activity Modulation
High-throughput screening (HTS) methodologies, often coupled with mutagenesis, are pivotal in elucidating the structure-function relationships of Plantaricin EF. Researchers have systematically mutated key motifs within the two peptides, PlnE and PlnF, to modulate their antimicrobial activity.
A significant focus has been on the GxxxG and GxxxG-like motifs, which are known to facilitate helix-helix interactions in membrane proteins. nih.govnih.gov All two-peptide bacteriocins identified to date contain these motifs. nih.govnih.gov In this compound, PlnE possesses two GxxxG motifs (G₅xxxG₉ and G₂₀xxxG₂₄) and two GxxxG-like motifs, while PlnF has one GxxxG motif (G₃₀xxxG₃₄) and two GxxxG-like motifs. nih.gov Mutational analysis of these motifs has been conducted to determine their importance for the antimicrobial function and their role in the interaction between PlnE and PlnF. nih.gov
Studies involving the substitution of aromatic amino acids, such as tyrosine and tryptophan, in both peptides have also been performed. nih.gov Furthermore, the construction of fusion polypeptides has been a key strategy to investigate the relative orientation of PlnE and PlnF within the target cell membrane. nih.gov These mutagenesis studies have revealed that the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF are crucial for the helix-helix interactions that underpin the bacteriocin's activity. nih.gov
The development of live fluorescent biosensors offers a promising avenue for HTS of bacteriocin (B1578144) producers from large strain libraries, facilitating the discovery of novel plantaricin variants. frontiersin.org
Advanced Imaging Techniques for Cellular and Subcellular Analysis
To visualize the morphological and structural consequences of this compound activity on target cells, a suite of advanced imaging techniques is employed. These methods provide direct evidence of the bacteriocin's mechanism of action at a cellular and subcellular level.
Laser Confocal Microscopy has been used to observe the penetration and accumulation of this compound in target bacteria. frontiersin.org For instance, in studies involving Aeromonas hydrophila, FITC-labeled PlnE was shown to accumulate on or in the bacterial cells, particularly after pre-treatment with lactic acid, which is believed to disrupt the outer membrane. frontiersin.orgnih.gov This technique allows for the real-time visualization of the bacteriocin interacting with the cell envelope.
Scanning Electron Microscopy (SEM) reveals detailed surface alterations of bacteria treated with this compound. SEM imaging has shown that the bacteriocin induces significant morphological changes, including the formation of blebs, microspheres, and membrane deformation, ultimately leading to cell lysis. acs.org In Aeromonas hydrophila, SEM analysis demonstrated that a combination of this compound and lactic acid caused severe morphological damage compared to either treatment alone. frontiersin.orgnih.gov
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of cells, offering insights into the subcellular damage caused by this compound. TEM studies have confirmed the disruption of the cell structure, showing leakage of intracellular contents and complete detachment of the inner cell membrane from the cell wall in susceptible bacteria like Staphylococcus epidermidis. acs.orgnih.gov These observations corroborate the membrane-permeabilizing mode of action of this compound. acs.org
Table 1: Application of Advanced Imaging Techniques in this compound Research
| Technique | Organism Studied | Key Findings | Reference |
|---|---|---|---|
| Laser Confocal Microscopy | Aeromonas hydrophila LPL-1 | Visualized the accumulation of FITC-labeled PlnE on/in bacterial cells, enhanced by lactic acid pre-treatment. | frontiersin.orgnih.gov |
| Scanning Electron Microscopy (SEM) | Lactobacillus plantarum pl2, Aeromonas hydrophila LPL-1 | Revealed morphological changes such as blebs, microspheres, membrane deformation, and cell lysis. | frontiersin.orgacs.org |
| Transmission Electron Microscopy (TEM) | Lactobacillus plantarum pl2, Staphylococcus epidermidis | Showed disruption of internal cell structure, leakage of intracellular content, and detachment of the cell membrane. | acs.orgnih.gov |
Omics Approaches in this compound Research
Omics technologies provide a global view of the molecular processes involved in this compound production and its effects on target organisms.
Transcriptomics for Gene Expression Profiling
Transcriptomic analysis, particularly through genome-wide sequencing, has been instrumental in understanding the regulation of this compound biosynthesis. Studies have identified a TetR-type regulator, Lp_2642, in Lactiplantibacillus plantarum 163. acs.org Overexpression of this regulator was shown to increase the transcriptional levels of genes involved in this compound biosynthesis, leading to enhanced production of the bacteriocin. acs.orgfrontiersin.org The regulatory mechanism involves the binding of Lp_2642 to the promoter of the plnA gene, which in turn enhances the expression of the entire plantaricin operon, including plnE and plnF. acs.org Comparative transcriptomic analyses have also been employed to investigate how co-culturing with other microorganisms, such as Wickerhamomyces anomalus, can enhance plantaricin production by upregulating the plnABCDEF gene cluster. nih.gov
Proteomics for Protein Expression Analysis
Proteomics serves as a powerful tool to analyze the protein expression profiles of both the producing bacterium and the target organism. In the context of this compound, proteomics can reveal the cellular responses to bacteriocin treatment. For example, quantitative proteomics has been used to study the inhibitory mechanism of other plantaricins, identifying changes in metabolic pathways and peptidoglycan synthesis in target bacteria. nih.gov While specific proteomic studies focusing solely on this compound's direct impact are emerging, broader studies on co-culture systems have used proteomics alongside transcriptomics to understand the mechanisms that boost plantaricin yield. nih.govdntb.gov.ua These analyses have shown changes in proteins related to the phosphotransferase system (PTS), glycolysis, and amino acid biosynthesis in the producer strain. nih.gov
Comparative Genomics for Strain Characterization and Receptor Identification
Comparative genomics has been a cornerstone in identifying the specific cellular target of this compound. By sequencing the genomes of spontaneous mutants of Lactobacillus plantarum that have developed resistance to this compound, researchers have pinpointed the bacteriocin's receptor. nih.gov This approach led to the identification of a single mutated gene in resistant strains, which encodes CorC, a membrane-bound magnesium/cobalt efflux protein. nih.govjst.go.jp The mutation, a single amino acid substitution (G334V), was found in a cysteine-β-synthase domain at the C-terminal region of the CorC protein. nih.gov This discovery that CorC is the receptor for this compound was a significant breakthrough, clarifying that the bacteriocin kills sensitive bacteria by targeting this specific membrane protein. nih.gov Further genomic comparisons across different Lactobacillus strains help in characterizing the diversity of the pln gene clusters. nih.gov
Table 2: Summary of Omics-Based Research on this compound
| Omics Approach | Research Focus | Key Discovery/Finding | Reference |
|---|---|---|---|
| Transcriptomics | Regulation of this compound production | Identified the TetR-type regulator Lp_2642 that positively regulates the pln operon. | acs.orgfrontiersin.org |
| Proteomics | Cellular response to co-culture | Revealed changes in metabolic protein expression that enhance plantaricin production. | nih.gov |
| Comparative Genomics | Receptor identification | Identified the membrane protein CorC as the specific receptor for this compound. | nih.govjst.go.jp |
Bioinformatic and Computational Modeling for Structure-Function Prediction and Interaction Studies
Bioinformatic and computational tools are indispensable for predicting the three-dimensional structure of this compound and simulating its interaction with cell membranes. The structures of the individual PlnE and PlnF peptides were initially determined by nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net However, understanding how they form a functional complex required computational modeling.
Atomistic molecular dynamics (MD) simulations have been used to create and validate a structural model of the this compound dimer embedded in a lipid bilayer. nih.govnih.gov These simulations confirmed the stability of a proposed model where PlnE and PlnF interact in an antiparallel orientation. nih.govnih.gov This model is consistent with mutational data, suggesting that the N-terminus of PlnE and the C-terminus of PlnF are located on the inner side of the target cell membrane, while the C-terminus of PlnE and the N-terminus of PlnF are on the outer side. nih.gov
Homology modeling and 3D structure prediction tools, such as the AlphaFold Protein Structure Database, have been used to predict the structures of PlnE and PlnF, showing they form amphiphilic α-helices. mdpi.com These in silico analyses help to understand the molecular specificity of the bacteriocin and guide further structure-function studies. mdpi.com Furthermore, computational methods are used to model the interaction between this compound and its identified receptor, CorC, providing insights into the molecular basis of its bactericidal activity. nih.gov
Development of Novel in vitro and in vivo Research Models for Mechanistic Studies
The elucidation of the precise mechanisms by which this compound (PlnEF) exerts its antimicrobial and immunomodulatory effects relies heavily on the development and application of sophisticated research models. These models, spanning from computational simulations to complex biological systems, are crucial for dissecting the molecular interactions and cellular consequences of PlnEF activity.
In Silico and In Vitro Models for Mechanistic Insights
At the most fundamental level, understanding PlnEF begins with computational and artificial systems that model its interaction with cellular barriers. Molecular dynamics (MD) simulations have been pivotal in developing structural models of the PlnE and PlnF peptide dimer. nih.govacs.org These simulations are often performed within a model lipid bilayer designed to mimic the membranes of target bacteria, such as a 3:1 ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) to represent Gram-positive bacterial membranes. acs.org
Key findings from these models include:
Dimer Orientation: MD simulations support a model where PlnE and PlnF interact in an antiparallel orientation to form a transmembrane structure. nih.govacs.org
Helix-Helix Interaction: The models identified the importance of GxxxG motifs and GxxxG-like motifs in mediating the helix-helix interactions that stabilize the PlnEF dimer within the membrane. nih.govacs.org Specifically, the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF are implicated in these crucial interactions. nih.govacs.org
Structural Stability: Simulations running for up to 200 nanoseconds have confirmed the stability of the proposed PlnEF dimer structure and its orientation once inserted into the model membrane. nih.govacs.org
Building upon computational predictions, in vitro model systems provide experimental validation. Liposome model systems, which are artificial vesicles with a lipid bilayer, have been used to verify the membrane permeabilizing activity of PlnEF. tandfonline.comnih.gov These models allow researchers to study the direct interaction of PlnEF with lipids and its ability to cause lysis and leakage, often by measuring the release of encapsulated fluorescent dyes. tandfonline.comnih.gov Circular dichroism (CD) spectroscopy is another technique used in conjunction with membrane-mimicking environments (like micelles or liposomes) to show that the individual PlnE and PlnF peptides, which are unstructured in aqueous solutions, adopt α-helical structures upon contact with lipids, indicating a conformational change is required for function. acs.orgnih.gov
To further investigate the effects on host cells, Caco-2 cell monolayers are a widely used in vitro model for the human intestinal epithelial barrier. tandfonline.com These cells, when grown to confluence, form tight junctions and differentiate to resemble the enterocytes of the small intestine. This model has been instrumental in demonstrating that PlnEF can protect and restore epithelial barrier integrity. tandfonline.com For instance, when Caco-2 monolayers are challenged with pro-inflammatory cytokines like TNF-α and IFN-γ, they exhibit increased permeability; however, treatment with PlnEF can alleviate these effects. tandfonline.com
Interactive Table: In Vitro Models for this compound Mechanistic Studies
| Model Type | Key Components | Research Question | Key Findings | Citations |
| Molecular Dynamics (MD) Simulation | PlnE/PlnF peptides, POPG/POPE lipid bilayer | Structural conformation and stability of the PlnEF dimer in a membrane | PlnE and PlnF form a stable, antiparallel, transmembrane helix-helix structure. GxxxG motifs are critical for peptide interaction. | nih.govacs.orgresearchgate.net |
| Liposome Model System | Artificial lipid vesicles (e.g., POPC:POPS) | Membrane permeabilization and lysis | PlnEF directly disrupts lipid bilayers, causing rapid lysis and release of contents. | tandfonline.comnih.govnih.gov |
| Circular Dichroism (CD) Spectroscopy | PlnE/PlnF peptides, DPC micelles or liposomes | Secondary structure changes upon membrane interaction | Peptides are unstructured in solution but form α-helices upon contact with membrane-mimicking environments. | acs.orgnih.gov |
| Caco-2 Cell Monolayer | Human colon adenocarcinoma cells | Effect on intestinal epithelial barrier integrity | PlnEF protects against cytokine-induced increases in para- and transcellular permeability and reduces IL-8 production. | tandfonline.com |
Co-culture and In Vivo Models
To better simulate the complex microbial environments where PlnEF is active, co-culture models have been developed. Co-culturing Lactiplantibacillus plantarum (the producer of PlnEF) with other specific bacteria, such as certain Gram-positive strains, can induce and enhance plantaricin production. frontiersin.orgasm.orgacs.org These models are essential for studying the regulation of PlnEF synthesis, including the role of quorum-sensing systems mediated by the peptide pheromone Plantaricin A (PlnA). frontiersin.orgresearchgate.netnih.gov Transcriptomic and proteomic analyses of L. plantarum in co-culture have revealed the upregulation of the pln gene clusters responsible for PlnEF synthesis. frontiersin.orgnih.gov
Moving towards more complex biological systems, in vivo research has utilized mouse models, particularly in the context of diet-induced obesity and colitis. tandfonline.comgoogle.comnih.gov In one key study, C57BL/6J mice on a high-fat diet were administered either a wild-type L. plantarum strain capable of producing PlnEF or a mutant strain where the plnEFI operon was deleted. tandfonline.com This comparative model demonstrated that the PlnEF-producing strain was able to reduce weight gain and food intake, effects not seen with the mutant strain. tandfonline.com Crucially, this research linked PlnEF production to the fortification of the intestinal epithelium, as evidenced by increased production of the tight junction protein ZO-1 in the ileal tissue of mice fed the wild-type strain. tandfonline.com
More recently, the DSS-induced colitis mouse model has been used to assess the impact of plantaricin-producing L. plantarum on gut inflammation and microbiota modulation. nih.gov While still an emerging area, these in vivo models are critical for translating in vitro findings on barrier integrity and immunomodulation into a physiological context, paving the way for future therapeutic applications. google.comnih.gov
Q & A
Q. What molecular methods are used to detect and quantify this compound in microbial cultures?
- Methodological Answer : Detection relies on PCR amplification of the plnEF operon using primers PInEFF (GTTTTAATCGGGGCAGTAT) and PInEFR (ATACCACGAATGCCTGCAAC) . Quantification can be achieved via HPLC or mass spectrometry, leveraging the peptide’s molecular weight (8602.18 Da) and purity (>96%) . Bioassays using sensitive indicator strains (e.g., Listeria monocytogenes) provide functional validation .
Q. What experimental considerations are crucial for maintaining this compound stability during storage and handling?
- Methodological Answer : Lyophilized this compound should be stored at -70°C to prevent degradation. Solutions must be aliquoted to avoid repeated freeze-thaw cycles, which destabilize peptide activity. Residual trifluoroacetic acid (TFA) from synthesis can interfere with cell-based assays; TFA removal is recommended for such applications .
Advanced Research Questions
Q. How can heterologous expression systems be optimized to improve this compound yield?
- Methodological Answer : Heterologous expression in Escherichia coli or Lactococcus lactis with fusion tags (e.g., Thioredoxin) and optimized induction conditions (e.g., IPTG concentration, temperature) can enhance solubility and yield . Current yields (1–1.5 mg/L) remain low due to peptide toxicity; codon optimization, promoter engineering (e.g., nisin-inducible systems), and secretion pathway modifications are under investigation .
Q. What role does microbial co-culture play in enhancing this compound production, and what mechanisms are proposed?
- Methodological Answer : Co-culturing Lactobacillus plantarum RX-8 with Bacillus subtilis BS-15 increases this compound production 2–3 fold. Transcriptomic analysis reveals upregulation of quorum sensing (luxS) and bacteriocin biosynthesis genes (plnEF). Proposed mechanisms include interspecies signaling via autoinducer-2 (AI-2) or stress-induced cross-talk . Further validation requires quantification of AI-2 levels and knockout studies of regulatory genes.
Q. How do site-directed mutagenesis studies inform the structure-function relationship of this compound?
- Methodological Answer : Mutagenesis of the GxxxG motif in PlnE/PlnF disrupts dimerization, reducing antimicrobial activity by >90% . NMR and crystallography reveal that this motif stabilizes the hydrophobic core, enabling membrane insertion. Charge-reversal mutations in PlnF’s cationic region (e.g., Arg → Glu) impair electrostatic interactions with bacterial membranes, highlighting dual functional domains .
Q. How should researchers address contradictory findings in this compound’s minimum inhibitory concentrations (MICs) across studies?
- Methodological Answer : Discrepancies arise from variations in assay conditions (pH, temperature), target strain susceptibility (e.g., Staphylococcus aureus vs. Enterococcus faecalis), and peptide purity. Standardize protocols using CLSI guidelines for broth microdilution and include controls for pH-dependent activity. Genomic screening for resistance markers (e.g., corC, a magnesium/cobalt efflux pump gene) in target strains can explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
